![molecular formula C25H21N3O5 B2511309 N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892420-92-7](/img/no-structure.png)

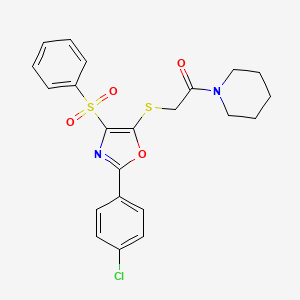

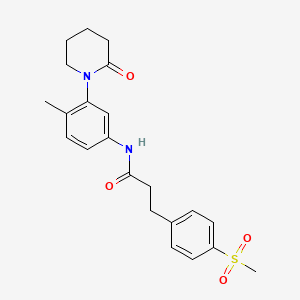

N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with simpler molecules. For instance, the synthesis of a similar compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was achieved by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These examples suggest that the synthesis of the compound would also involve multiple steps, likely starting with simpler aromatic compounds and building complexity through condensation and substitution reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . For example, the crystal structure of a similar compound was found to crystallize in the triclinic space group with specific unit-cell parameters . Theoretical studies using density functional theory (DFT) have been used to optimize geometric bond lengths and bond angles, which are then compared with X-ray diffraction values . These methods would also be applicable to determine the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds have been shown to interact with biological molecules. For instance, one compound was screened for its antioxidant activity and its ability to bind to double-stranded DNA (dsDNA) through minor groove binding, as evidenced by electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Molecular docking calculations have also been performed to investigate compound–DNA interactions, revealing that the compound can stabilize the complex through hydrogen bonds and Pi-alkyl interactions . These findings suggest that the compound may also undergo similar reactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical studies. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, have been investigated to understand the electronic character of the compounds . Hirshfeld surface analysis has been used to quantitatively analyze intermolecular interactions in the crystal structures . These compounds have also shown promising anticancer activity against various human cancer cell lines, indicating that the compound may also possess similar properties .

Scientific Research Applications

Radioligand Development for PET Imaging

Research has highlighted the development of selective radioligands, such as DPA-714, for imaging translocator proteins (TSPO) with PET, indicating a potential application of related compounds in neuroimaging and the study of neuroinflammatory processes. Compounds within this series have been designed to include fluorine atoms, allowing for labeling with fluorine-18 and enabling in vivo imaging studies (Dollé et al., 2008).

Crystal Structure and Biological Activity Analysis

Another study focuses on the synthesis, crystal structure, and biological activity of compounds with structural similarities, providing insights into their herbicidal and fungicidal activities. This suggests a potential research application in developing new agrochemicals (Hu Jingqian et al., 2016).

Heterocyclic Derivatives for Pharmacological Use

Heterocyclic derivatives of guanidine and related compounds have been explored for their potential applications in medicinal chemistry, including the development of antinociceptive and anti-inflammatory properties. This indicates the potential of similar compounds in drug discovery and pharmacological research (Selvam et al., 2012).

Antifolate and Antitumor Activity

The modification of classical 2,4-diaminofuro[2,3-d]pyrimidines has been reported to explore their application as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential in cancer research and therapy (Gangjee et al., 1995).

Novel Anticancer Agents Development

Research into the synthesis and in vitro cytotoxic activity of certain pyrimidin-4-yl derivatives highlights the potential for developing new anticancer agents. This suggests the chemical compound could be explored for its anticancer properties, contributing to the development of novel therapeutic agents (Al-Sanea et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,4-dimethylaniline followed by acetylation of the resulting amine.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,4-dimethylaniline", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane and stir for 30 minutes at room temperature.", "Step 2: Add 3,4-dimethylaniline (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using dichloromethane/diethyl ether as the eluent to obtain the amine intermediate.", "Step 5: Dissolve the amine intermediate in methanol and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using dichloromethane/diethyl ether as the eluent to obtain the final product, N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

CAS RN |

892420-92-7 |

Molecular Formula |

C25H21N3O5 |

Molecular Weight |

443.459 |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H21N3O5/c1-15-9-10-17(12-16(15)2)26-21(29)14-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)13-18-6-5-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29) |

InChI Key |

JYBSESFKQIGBIB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)

![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)